molecular formula C13H19NO B1391679 Cyclopropylmethyl-(3-ethoxybenzyl)amine CAS No. 1179944-39-8

Cyclopropylmethyl-(3-ethoxybenzyl)amine

Cat. No.: B1391679
CAS No.: 1179944-39-8
M. Wt: 205.3 g/mol
InChI Key: VXHXUFBZZXHQMH-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(3-ethoxybenzyl)amine is an organic compound with a unique structure that combines a cyclopropylmethyl group and a 3-ethoxybenzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(3-ethoxybenzyl)amine typically involves the reaction of cyclopropylmethylamine with 3-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl-(3-ethoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, thiols, and other nucleophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropylmethyl-(3-ethoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl-(3-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl and 3-ethoxybenzyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Lacks the 3-ethoxybenzyl group, resulting in different chemical properties and reactivity.

    3-Ethoxybenzylamine: Lacks the cyclopropylmethyl group, leading to variations in its biological activity and applications.

    Benzylamine: A simpler structure without the cyclopropyl and ethoxy groups, used in different contexts in research and industry.

Uniqueness

Cyclopropylmethyl-(3-ethoxybenzyl)amine is unique due to the combination of the cyclopropylmethyl and 3-ethoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-cyclopropyl-N-[(3-ethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(8-13)10-14-9-11-6-7-11/h3-5,8,11,14H,2,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXUFBZZXHQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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